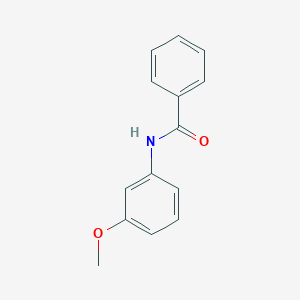![molecular formula C20H20N12O6S2 B076567 4,4'-BIS[(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID CAS No. 10586-07-9](/img/structure/B76567.png)
4,4'-BIS[(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid is a complex organic compound known for its applications in various industries, particularly as a fluorescent whitening agent. This compound is characterized by its stilbene backbone and triazine rings, which contribute to its unique chemical properties and functionalities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine. This reaction proceeds through nucleophilic substitution, where the amino groups of the stilbene compound react with the chloro groups of the triazine compound . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The triazine rings can undergo further substitution with different nucleophiles, allowing for the modification of the compound’s properties.
Oxidation and Reduction: The stilbene backbone can participate in redox reactions, although these are less common in practical applications.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the triazine rings .
Applications De Recherche Scientifique
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid primarily involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence enhances the whiteness and brightness of materials treated with the compound . The molecular targets include the chromophores in the materials, which interact with the compound to produce the desired optical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A precursor in the synthesis of the target compound.
4,4’-Bis(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: Another derivative with similar applications.
Uniqueness
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid is unique due to its specific combination of stilbene and triazine structures, which confer enhanced fluorescent properties and stability compared to other similar compounds .
Propriétés
Numéro CAS |
10586-07-9 |
|---|---|
Formule moléculaire |
C20H20N12O6S2 |
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H20N12O6S2/c21-15-27-16(22)30-19(29-15)25-11-5-3-9(13(7-11)39(33,34)35)1-2-10-4-6-12(8-14(10)40(36,37)38)26-20-31-17(23)28-18(24)32-20/h1-8H,(H,33,34,35)(H,36,37,38)(H5,21,22,25,27,29,30)(H5,23,24,26,28,31,32)/b2-1+ |
Clé InChI |
PHXYKRIGWBYQSI-OWOJBTEDSA-N |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
SMILES isomérique |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
Key on ui other cas no. |
10586-07-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)







